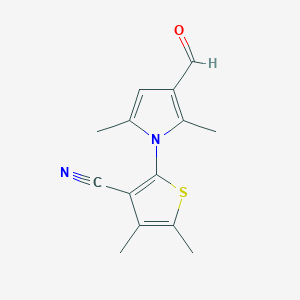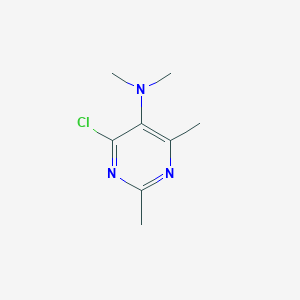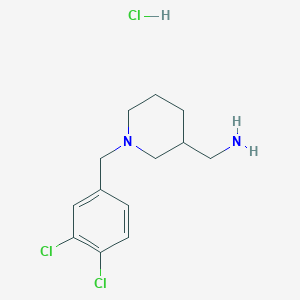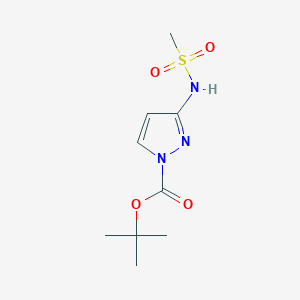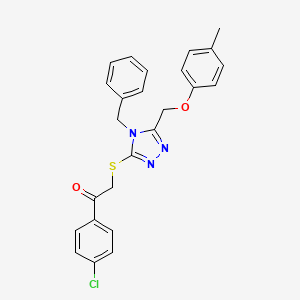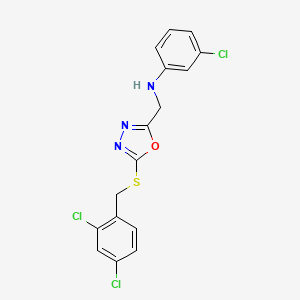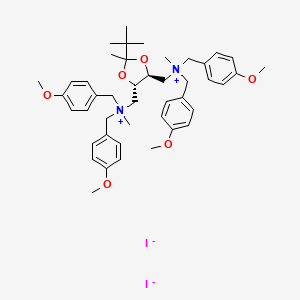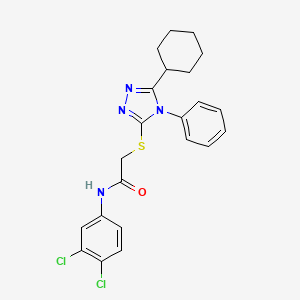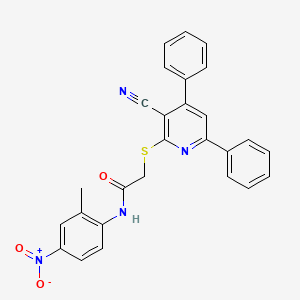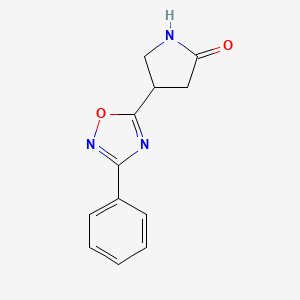
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that contains both an oxadiazole ring and a pyrrolidinone ring The oxadiazole ring is known for its presence in various pharmacologically active compounds, while the pyrrolidinone ring is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinone moiety. One common method involves the reaction of benzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a suitable pyrrolidinone precursor under specific conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone moiety.
Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring .
Scientific Research Applications
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent .
Material Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, the compound may interact with enzymes and receptors involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyrrolidinone-containing molecules. Examples are:
1,2,4-Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties
Pyrrolidinone derivatives: Commonly found in various pharmaceuticals and known for their biological activity
Uniqueness
What sets 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one apart is its combined structural features of both the oxadiazole and pyrrolidinone rings, which may confer unique biological activities and chemical properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11N3O2/c16-10-6-9(7-13-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16) |
InChI Key |
HDOLSGWRZPHDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B11773274.png)
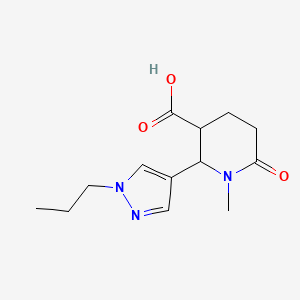
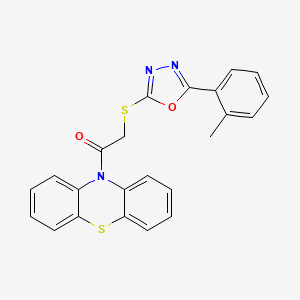
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
